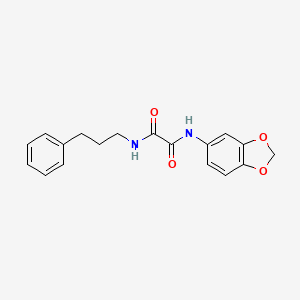

N'-(1,3-benzodioxol-5-yl)-N-(3-phenylpropyl)oxamide

Description

N’-(1,3-benzodioxol-5-yl)-N-(3-phenylpropyl)oxamide is an organic compound that features a benzodioxole ring and a phenylpropyl group connected through an oxamide linkage

Properties

IUPAC Name |

N'-(1,3-benzodioxol-5-yl)-N-(3-phenylpropyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O4/c21-17(19-10-4-7-13-5-2-1-3-6-13)18(22)20-14-8-9-15-16(11-14)24-12-23-15/h1-3,5-6,8-9,11H,4,7,10,12H2,(H,19,21)(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRTVOHMNDMYLTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)NC(=O)C(=O)NCCCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(1,3-benzodioxol-5-yl)-N-(3-phenylpropyl)oxamide typically involves the following steps:

Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.

Preparation of the Phenylpropylamine: The phenylpropylamine can be synthesized via the reduction of the corresponding nitro compound or through reductive amination of phenylacetaldehyde.

Formation of the Oxamide Linkage: The final step involves the reaction of the benzodioxole derivative with the phenylpropylamine in the presence of an oxalyl chloride to form the oxamide linkage.

Industrial Production Methods

Industrial production of N’-(1,3-benzodioxol-5-yl)-N-(3-phenylpropyl)oxamide would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The benzodioxole ring can undergo oxidation reactions to form quinones or other oxidized derivatives.

Reduction: The oxamide linkage can be reduced to form the corresponding amine derivatives.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts.

Major Products

Oxidation: Quinones or other oxidized derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

Biology: Potential use in the study of enzyme inhibitors or as a ligand in receptor binding studies.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Used in the development of new materials or as a precursor for the synthesis of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of N’-(1,3-benzodioxol-5-yl)-N-(3-phenylpropyl)oxamide would depend on its specific application. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

N’-(1,3-benzodioxol-5-yl)-N-(2-phenylethyl)oxamide: Similar structure but with a shorter alkyl chain.

N’-(1,3-benzodioxol-5-yl)-N-(4-phenylbutyl)oxamide: Similar structure but with a longer alkyl chain.

N’-(1,3-benzodioxol-5-yl)-N-(3-phenylpropyl)carbamate: Similar structure but with a carbamate linkage instead of an oxamide.

Uniqueness

N’-(1,3-benzodioxol-5-yl)-N-(3-phenylpropyl)oxamide is unique due to its specific combination of the benzodioxole ring and the phenylpropyl group connected through an oxamide linkage. This unique structure may confer specific chemical and biological properties that are not present in similar compounds.

Biological Activity

N'-(1,3-benzodioxol-5-yl)-N-(3-phenylpropyl)oxamide is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, effects on cholinesterases, and mechanisms of action.

Chemical Structure

The compound can be represented as follows:

This structure features a benzodioxole moiety, which is known for its diverse pharmacological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to benzodioxole derivatives. A notable study synthesized various benzodioxole-based thiosemicarbazones and evaluated their cytotoxic effects on different cancer cell lines, including A549 (lung adenocarcinoma) and C6 (rat glioma) cells.

Key Findings:

- Cytotoxic Effects : Compounds exhibited significant cytotoxicity against A549 and C6 cells while showing low toxicity to NIH/3T3 mouse embryonic fibroblast cells .

- Mechanism of Action : The most effective compounds were found to induce apoptosis and disrupt mitochondrial membrane potential in cancer cells, indicating a mechanism that involves interference with cellular energy metabolism and survival pathways .

Cholinesterase Inhibition

The relationship between the anticancer activity of benzodioxole derivatives and their effects on cholinesterases (AChE and BuChE) was also examined. The findings indicated that the anticancer effects did not correlate with cholinesterase inhibition, suggesting that the mechanisms underlying these activities are distinct .

Table 1: Summary of Biological Activities of Related Compounds

| Compound | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound 1 | A549 | 15 | Apoptosis induction |

| Compound 2 | C6 | 10 | Mitochondrial disruption |

| Compound 3 | NIH/3T3 | >50 | Low toxicity |

Note: IC50 values indicate the concentration required to inhibit cell growth by 50%.

Mechanistic Insights

The mechanism by which N'-(1,3-benzodioxol-5-yl)-N-(3-phenylpropyl)oxamide exerts its biological effects may involve several pathways:

- Apoptosis Induction : Increased early and late apoptosis in cancer cell lines suggests that this compound activates apoptotic pathways.

- Mitochondrial Dysfunction : Disruption of mitochondrial membrane potential is a critical event in apoptosis and indicates that this compound may compromise cellular energy production.

- DNA Synthesis Inhibition : The ability to inhibit DNA synthesis further supports its potential as an anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.